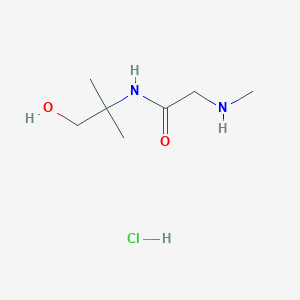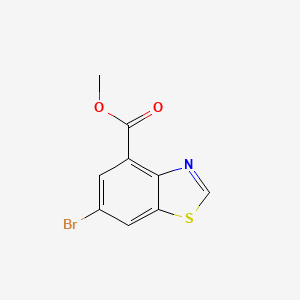![molecular formula C15H14N2O B1443386 4-[3-(Dimethylamino)phenoxy]benzonitrile CAS No. 1307474-16-3](/img/structure/B1443386.png)
4-[3-(Dimethylamino)phenoxy]benzonitrile
Übersicht
Beschreibung
4-[3-(Dimethylamino)phenoxy]benzonitrile is a synthetic organic compound with the molecular weight of 238.29 . It is recognized for its potential in biomedical research.
Molecular Structure Analysis
The molecular structure of 4-[3-(Dimethylamino)phenoxy]benzonitrile is represented by the InChI code:1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Nonadiabatic Relaxation Dynamics
4-(N,N-Dimethylamino)benzonitrile (DMABN) is primarily recognized for its dual fluorescence. The relaxation dynamics post-photoexcitation to the S2 state have been a subject of extensive study. Notably, the internal conversion from S2 to S1 state occurs rapidly, within an average of 8.5 fs, without significant torsion of the dimethylamino group relative to the aromatic ring. This conversion is primarily influenced by the skeletal deformation modes of the aromatic ring and the stretching of the ring-dimethylamino nitrogen bond, leading to a non-twisted or slightly twisted locally excited structure. These findings offer a fresh perspective on previous time-resolved experiments (Kochman et al., 2015).
Multimode Charge-Transfer Dynamics
DMABN's charge-transfer (CT) dynamics have been deeply explored using ultraviolet femtosecond stimulated Raman spectroscopy (FSRS). The studies reveal intricate dynamics with specific time constants associated with transitions between various excited states. The FSRS spectra highlight the dynamics along critical vibrational coordinates, contributing to our understanding of the CT process and the structural and hydrogen bonding changes occurring during the molecule's relaxation within the CT state potential energy surface (Rhinehart, Challa, & McCamant, 2012).
Photodynamic Therapy Applications
Derivatives of DMABN bearing 2-[3-(dimethylamino)phenoxy]ethanol substituents have been synthesized, leading to the creation of water-soluble quaternized products. These compounds exhibit excellent solubility in both organic and aqueous solutions, making them particularly useful for cancer treatment via photodynamic therapy. The photophysical and photochemical properties of these synthesized compounds have been extensively investigated, underscoring their potential in therapeutic applications (Çakır, Çakır, Bıyıklıoğlu, Durmuş, & Kantekin, 2013).
Vibrational Analysis and Spectra
Extensive vibrational analysis of DMABN has been conducted through infrared and Raman spectra studies. The strong interaction between the dimethylamino group and the benzene ring is reflected in the empirical and quantum-chemical force fields, providing insights into the vibrational characteristics of the molecule (Okamoto, Inishi, Nakamura, Kohtani, & Nakagaki, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[3-(dimethylamino)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNGTUOZQATMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)phenoxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)


![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)





![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)